3-Aminobenzene-1-sulfonyl chloride

Descripción general

Descripción

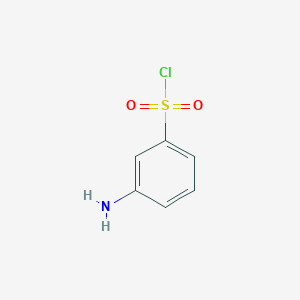

3-Aminobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzene, where an amino group (-NH2) and a sulfonyl chloride group (-SO2Cl) are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming sulfonamide linkages, which are important in pharmaceuticals and other chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Aminobenzene-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 3-aminobenzene. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of more efficient and environmentally friendly methods. For example, an alternative process may use phosphorus pentachloride (PCl5) as a chlorinating agent in combination with chlorosulfonic acid. This method reduces the amount of chlorosulfonic acid required and minimizes environmental impact .

Análisis De Reacciones Químicas

Chlorosulfonation

The primary synthesis route involves chlorosulfonation of 3-aminobenzene using chlorosulfonic acid under controlled conditions. This method selectively introduces the sulfonyl chloride group, leveraging the directing effects of the amino group to achieve regioselectivity.

Key Reaction Conditions :

| Parameter | Details |

|---|---|

| Reactant | 3-Aminobenzene |

| Sulfonating Agent | Chlorosulfonic acid (HSO₃Cl) |

| Temperature | Low temperatures (controlled) |

Sandmeyer-Type Chlorosulfonylation

A novel method employs DABSO (a stable SO₂ surrogate) and Cu catalysts (e.g., CuCl₂) to convert anilines into sulfonyl chlorides . This approach avoids isolating diazonium intermediates, enhancing safety and scalability.

Example Protocol :

-

Mix aniline derivative, DABSO, and CuCl₂ in HCl/MeCN.

-

Add tert-butyl nitrite at room temperature.

-

Isolate the sulfonyl chloride via aqueous workup.

Yield : Up to 94% for substituted derivatives .

Conversion from Sulfonyl Hydrazides

Sulfonyl chlorides can be synthesized from sulfonyl hydrazides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile . This method provides high yields (up to 99%) under mild conditions.

Reaction Mechanism :

-

NCS reacts with the hydrazide to form an intermediate.

-

The intermediate undergoes homolytic cleavage to generate the sulfonyl chloride.

Substitution Reactions

The -SO₂Cl group undergoes nucleophilic substitution with diverse reagents:

Formation of Sulfonamides

Reaction with primary/secondary amines forms sulfonamides, a critical class of bioactive molecules .

Example :

Conditions :

| Parameter | Details |

|---|---|

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Yield | Up to 92% |

Other Nucleophilic Substitutions

-

Alcohols/Thiols : React to form sulfonate esters or thioester derivatives.

-

Sodium Azide : Generates sulfonyl azides, which can undergo Huisgen cycloaddition .

Oxidation of the Amino Group

The -NH₂ group can be oxidized to nitro derivatives (e.g., -NO₂) using strong oxidants like KMnO₄ or HNO₃. This expands synthetic versatility for downstream functionalization.

Reduction of the Sulfonyl Chloride

Reduction with triphenylphosphine (PPh₃) and amines produces sulfinamides .

Mechanism :

-

PPh₃ reduces the sulfonyl chloride to a thiochloride intermediate.

-

Amines attack the intermediate to form sulfinamides.

Yield : Up to 62% under optimized conditions .

Electrophilic Aromatic Substitution

The -SO₂Cl group directs electrophiles to specific positions on the benzene ring. For example, nitration or halogenation can occur meta to the amino group, depending on reaction conditions.

Radical Pathways

Substitution reactions involving NCS often proceed via radical intermediates, as evidenced by TEMPO/BHT inhibition experiments .

Diazonium Intermediates

Sandmeyer-type reactions generate diazonium salts in situ, which react with DABSO to form sulfonyl chlorides without isolation .

Materials Science

Used in postsynthetic modification of metal-organic frameworks (MOFs) to introduce functional groups .

Comparison of Reaction Yields

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Aminobenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds:

- Sulfonamides : Reacts with amines to form sulfonamide linkages, which are critical in pharmaceuticals .

- Dyes and Polymers : Acts as a precursor for synthesizing dyes and polymeric materials due to its ability to form stable covalent bonds with various nucleophiles.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceutical agents:

- Antibacterial Agents : Sulfonamide derivatives synthesized from this compound exhibit antibacterial properties, making them relevant in treating infections .

- Drug Development : Case studies have demonstrated its utility in synthesizing compounds that inhibit specific biological targets, such as sodium channels (Nav1.3), which are implicated in pain pathways .

Biological Applications

In biological research, this compound is utilized for modifying biomolecules:

- Protein Function Studies : It is employed to study protein interactions by forming covalent bonds with nucleophilic sites on proteins, aiding in understanding their functions .

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzene Sulfonyl Chloride | C₆H₅SO₂Cl | Used as a reagent for amine detection |

| 4-Aminobenzenesulfonyl Chloride | C₆H₄ClN₂O₂S | Similar reactivity but different positioning |

| 2-Aminobenzenesulfonyl Chloride | C₆H₄ClN₂O₂S | Exhibits different solubility characteristics |

| 3-Aminophenol Sulfonic Acid | C₆H₇NO₃S | Displays antibacterial properties |

This table illustrates how the positional variation of functional groups influences reactivity and potential applications in synthesis and medicinal chemistry.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives from this compound, which showed significant antibacterial activity against various pathogens. The derivatives were tested for their efficacy, revealing promising results that support further development into therapeutic agents .

Case Study 2: Modification of Biomolecules

Research involving the modification of proteins using this compound highlighted its effectiveness in forming stable linkages with amino acids. This approach allowed researchers to investigate protein function alterations upon modification, providing insights into biochemical pathways.

Mecanismo De Acción

The mechanism by which 3-aminobenzene-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide linkages with amines. This reactivity is exploited in various applications, including drug synthesis and biomolecule modification .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzene-1-sulfonyl chloride: Similar structure but with the amino group in the para position.

2-Aminobenzene-1-sulfonyl chloride: Similar structure but with the amino group in the ortho position.

Benzene-1-sulfonyl chloride: Lacks the amino group, making it less reactive in certain applications.

Uniqueness

3-Aminobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Aminobenzene-1-sulfonyl chloride, also known as sulfanilamide, is a compound with significant biological activity, particularly in antimicrobial applications. This article explores its synthesis, characterization, and various biological evaluations, focusing on its antimicrobial properties and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula and features a sulfonyl chloride group attached to an amino-substituted benzene ring. This structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-aminobenzenesulfonic acid. The reaction proceeds under controlled conditions to yield the sulfonyl chloride derivative, which can then be further modified to create various derivatives with enhanced biological properties.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of this compound and its derivatives against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL | |

| Derivative A | C. albicans | 8 µg/mL |

| Derivative B | A. niger | 32 µg/mL |

These results indicate that the compound and its derivatives possess moderate to good antimicrobial activity, particularly against pathogenic strains like Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. This dual action is critical in combating resistant strains of bacteria .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain modifications to the sulfonamide structure enhanced potency, achieving MIC values as low as 4 µg/mL for some derivatives .

Case Study 2: Biofilm Inhibition

Another investigation focused on the ability of this compound to inhibit biofilm formation in clinical isolates of Pseudomonas aeruginosa . The compound demonstrated significant biofilm reduction at concentrations that were non-toxic to human cells, suggesting its potential use in treating biofilm-associated infections .

Propiedades

IUPAC Name |

3-aminobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBYQHMUGQBTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611208 | |

| Record name | 3-Aminobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-74-7 | |

| Record name | 3-Aminobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.